molecular formula C11H16N2 B1602316 2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine CAS No. 37481-18-8

2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine

Cat. No. B1602316
CAS RN: 37481-18-8
M. Wt: 176.26 g/mol
InChI Key: ALWARSIRJIEZMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-”, has a linear formula of C13H15NO3S . The InChI code is 1S/C13H15NO3S/c15-12(8-18-9-13(16)17)14-7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17) .

Scientific Research Applications

Postharvest Quality Maintenance of Fruits and Vegetables

Quinoline derivatives, such as 1-methylcyclopropene (1-MCP), have been studied for their ability to maintain postharvest quality in fruits and vegetables. These compounds work by inhibiting ethylene action or biosynthesis, which is crucial in controlling senescence, over-ripening, and susceptibility to pathogens. Studies have highlighted the effectiveness of such inhibitors in extending the shelf life and maintaining the quality of postharvest produce (Martínez-Romero et al., 2007).

Anticancer and Antimicrobial Applications

Quinoline and its derivatives have been extensively researched for their anticancer and antimicrobial properties. These compounds have demonstrated a broad spectrum of bioactivities, including antitumor, antibacterial, antifungal, and antiparasitic effects. The research has explored various natural and synthetic quinoline alkaloids, emphasizing their potential in drug development for treating cancer and infectious diseases (Shang et al., 2018).

Corrosion Inhibition

In the field of material science, quinoline derivatives have been identified as effective corrosion inhibitors. These compounds form stable chelating complexes with metallic surfaces, providing protection against corrosion. This application is particularly relevant in industrial settings, where metal preservation is critical (Verma et al., 2020).

Pharmaceutical Development

Quinoline-based compounds have been a focus in the development of new pharmaceuticals, owing to their diverse pharmacological activities. The structure of quinoline has been exploited to design drugs with improved efficacy and safety profiles against a range of diseases and disorders, including cancer, malaria, and microbial infections (Hussaini, 2016).

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWARSIRJIEZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588424
Record name 2-(3,4-Dihydroquinolin-1(2H)-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine

CAS RN

37481-18-8
Record name 2-(3,4-Dihydroquinolin-1(2H)-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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